2-(3-Fluoro-4-methoxybenzoyl)benzoic acid
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Description
“2-(3-Fluoro-4-methoxybenzoyl)benzoic acid” is an organic compound with significant biological and pharmacological properties. It is a fluorinated para-anisic acid derivative . The fluoride substituent enables nucleophilic aromatic substitution, while most of the reactivity is centered on the carboxylic group .
Molecular Structure Analysis
The molecular formula of “this compound” is C15H11FO4. The molecular weight is 274.247. The structure of similar compounds like “3-Fluoro-4-methoxybenzoic acid” has been analyzed and documented .Scientific Research Applications
Polyaniline Doping
2-(3-Fluoro-4-methoxybenzoyl)benzoic acid, as a member of the substituted benzoic acids, has potential applications in the field of polyaniline doping. Polyaniline, when doped with benzoic acid derivatives, exhibits enhanced conductivity and thermal stability. This application is particularly relevant in the development of advanced materials for electronics and coatings (Amarnath & Palaniappan, 2005).
Solubility and Solvent Interaction Studies
Studies on the solubility and interaction of benzoic acid derivatives with solvents provide crucial insights into their chemical behavior, which is fundamental for their application in various chemical processes and product formulations. These studies also contribute to the understanding of the solute transfer properties of these compounds (Hart et al., 2015).
Photoluminescence Properties
Benzoic acid derivatives, including this compound, are studied for their photoluminescence properties. These properties are crucial for applications in the field of optoelectronics and the development of advanced materials for displays and sensors. The effects of substituent groups on these properties are a significant area of research (Gao et al., 2016).
Synthesis of Biologically Active Molecules
The pharmacophore properties of compounds related to this compound, like fluorophenyl groups, make them candidates for synthesizing new biologically active molecules. Research in this area is focused on developing new drugs and therapeutic agents with potential antibacterial activities (Holla et al., 2003).
Molecular Electrostatic Potential Calculations
Benzoic acid derivatives are studied for their molecular structure and electrostatic potential. These studies are essential for understanding the molecular interactions and reactivity of these compounds, which is valuable in various scientific applications, including drug design and material science (Pramanik et al., 2019).
High-Performance Polymer Synthesis
Compounds related to this compound are used in synthesizing high-performance polymers. These polymers have applications in engineering plastics and membrane materials due to their excellent thermal properties and good solubility in common aprotic solvents (Xiao et al., 2003).
Properties
IUPAC Name |
2-(3-fluoro-4-methoxybenzoyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO4/c1-20-13-7-6-9(8-12(13)16)14(17)10-4-2-3-5-11(10)15(18)19/h2-8H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKIZZGUBCBQKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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